1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine
Overview
Description
1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine is a complex organic compound that features a piperidine ring substituted with a benzyl-imidazole moiety and a BOC (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a carboxylic acid derivative.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions.
BOC Protection: The final step involves the protection of the amine group with a BOC group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole-containing compounds.
Medicine: Potential use in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-BOC-4-(1-phenyl-1H-imidazol-4-yl)-4-hydroxypiperidine: Similar structure but with a phenyl group instead of a benzyl group.
1-BOC-4-(1-methyl-1H-imidazol-4-yl)-4-hydroxypiperidine: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
1-BOC-4-(1-benzyl-1H-imidazol-4-yl)-4-hydroxypiperidine is unique due to the presence of the benzyl-imidazole moiety, which can impart distinct chemical and biological properties compared to its analogs. The BOC protecting group also provides stability during synthetic transformations.
Properties
IUPAC Name |
tert-butyl 4-(1-benzylimidazol-4-yl)-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-19(2,3)26-18(24)23-11-9-20(25,10-12-23)17-14-22(15-21-17)13-16-7-5-4-6-8-16/h4-8,14-15,25H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEMSIIKNRJPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN(C=N2)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.